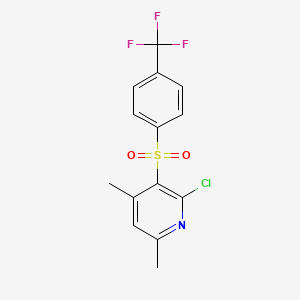

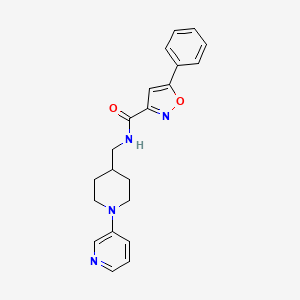

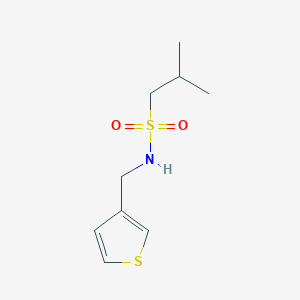

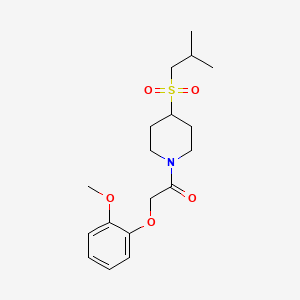

![molecular formula C15H14ClNO4S B2440932 1-[(8-Chloro-1-naphthyl)sulfonyl]proline CAS No. 1008934-47-1](/img/structure/B2440932.png)

1-[(8-Chloro-1-naphthyl)sulfonyl]proline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(8-Chloro-1-naphthyl)sulfonyl]proline (also known as 1-Cl-Nap-SP) is a synthetic, non-proteinogenic amino acid with a wide range of applications in biochemistry and molecular biology. Its unique chemical structure and properties make it a valuable tool for scientists studying protein structure and function.

Scientific Research Applications

- The pyrrolidine ring in 1-[(8-Chloro-1-naphthyl)sulfonyl]proline serves as a versatile scaffold for designing biologically active compounds . Medicinal chemists often explore this scaffold due to its sp3 hybridization, stereochemistry contributions, and non-planarity (pseudorotation). Researchers have synthesized derivatives of this compound to target specific proteins, such as selective androgen receptor modulators (SARMs) .

- Fluorescent molecules play a crucial role in biological and medical research. 1-[(8-Chloro-1-naphthyl)sulfonyl]proline derivatives could serve as fluorescent probes or imaging agents due to their stability and fluorescence properties . These compounds may find applications in cellular imaging, diagnostics, and drug delivery.

- The stereogenic carbons in the pyrrolidine ring allow for different stereoisomers. Researchers have explored how spatial orientation impacts binding to enantioselective proteins. 1-[(8-Chloro-1-naphthyl)sulfonyl]proline derivatives could serve as chiral catalysts in asymmetric synthesis .

- Investigating the structure–activity relationship (SAR) of 1-[(8-Chloro-1-naphthyl)sulfonyl]proline derivatives reveals insights into their biological profiles. Researchers study how steric factors influence activity and how substituent orientation impacts binding to specific targets .

- Researchers assess the pharmacokinetic properties (absorption, distribution, metabolism, excretion, and toxicity) of 1-[(8-Chloro-1-naphthyl)sulfonyl]proline derivatives. Predictive models and in vitro studies help evaluate their drug-likeness and safety profiles .

Medicinal Chemistry and Drug Discovery

Fluorescent Probes and Imaging Agents

Enantioselective Synthesis and Chiral Catalysts

Biological Activity and Target Selectivity

Pharmacokinetics and ADMET Properties

Mechanism of Action

Target of Action

The primary target of 1-[(8-Chloro-1-naphthyl)sulfonyl]proline is the Retinoic acid receptor-related Orphan Receptor Gamma (RORγt) . This receptor plays a crucial role in the regulation of immune responses, inflammation, and circadian rhythm .

Mode of Action

1-[(8-Chloro-1-naphthyl)sulfonyl]proline interacts with RORγt, showing excellent potency . It also exhibits undesirable activity against thePregnane X Receptor (PXR) , which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

Biochemical Pathways

Its interaction with rorγt and pxr suggests it may influence immune responses, inflammation, circadian rhythm, and the body’s detoxification processes .

Result of Action

The molecular and cellular effects of 1-[(8-Chloro-1-naphthyl)sulfonyl]proline’s action are likely related to its interaction with RORγt and PXR. It may modulate immune responses, inflammation, circadian rhythm, and detoxification processes .

properties

IUPAC Name |

1-(8-chloronaphthalen-1-yl)sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c16-11-6-1-4-10-5-2-8-13(14(10)11)22(20,21)17-9-3-7-12(17)15(18)19/h1-2,4-6,8,12H,3,7,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQKJKJZWCBCFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(8-Chloro-1-naphthyl)sulfonyl]proline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Methylsulfonylpiperidin-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2440849.png)

![1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2440855.png)

![2-(1H-indol-3-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2440860.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide](/img/structure/B2440869.png)